

Application Notes and Protocols for Submission to MBIMPH Journals

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Compound of Interest

Compound Name: *Mbimph*

Cat. No.: *B16073108*

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These guidelines are intended for researchers, scientists, and drug development professionals preparing manuscripts for submission to journals published by MB International Media and Publishing House (**MBIMPH**). Adherence to these protocols will facilitate a smooth peer-review process and ensure your research is presented with clarity and precision.

Data Presentation

For the clear and unambiguous presentation of quantitative data, all experimental results must be summarized in well-structured tables. This format allows for easy comparison of data points and aids in the comprehensive understanding of the research findings. Tables should be placed within the text at the appropriate points, rather than at the end of the manuscript.[1] Information presented in a table should not be duplicative of information presented in a figure.[2]

Table Example:

Gene	Fold Change (Treatment A)	p-value (Treatment A)	Fold Change (Treatment B)	p-value (Treatment B)
GeneX	2.5	0.01	1.8	0.04
GeneY	-1.7	0.03	-2.1	0.02
GeneZ	4.2	<0.001	3.9	<0.001

Experimental Protocols

Authors are required to provide detailed methodologies for all key experiments.^[2] This ensures that the described research can be reproduced and verified by others in the scientific community. For established methods, a brief description and a citation to the original protocol are sufficient. However, any modifications to existing methods or novel procedures must be described in detail.^[2]

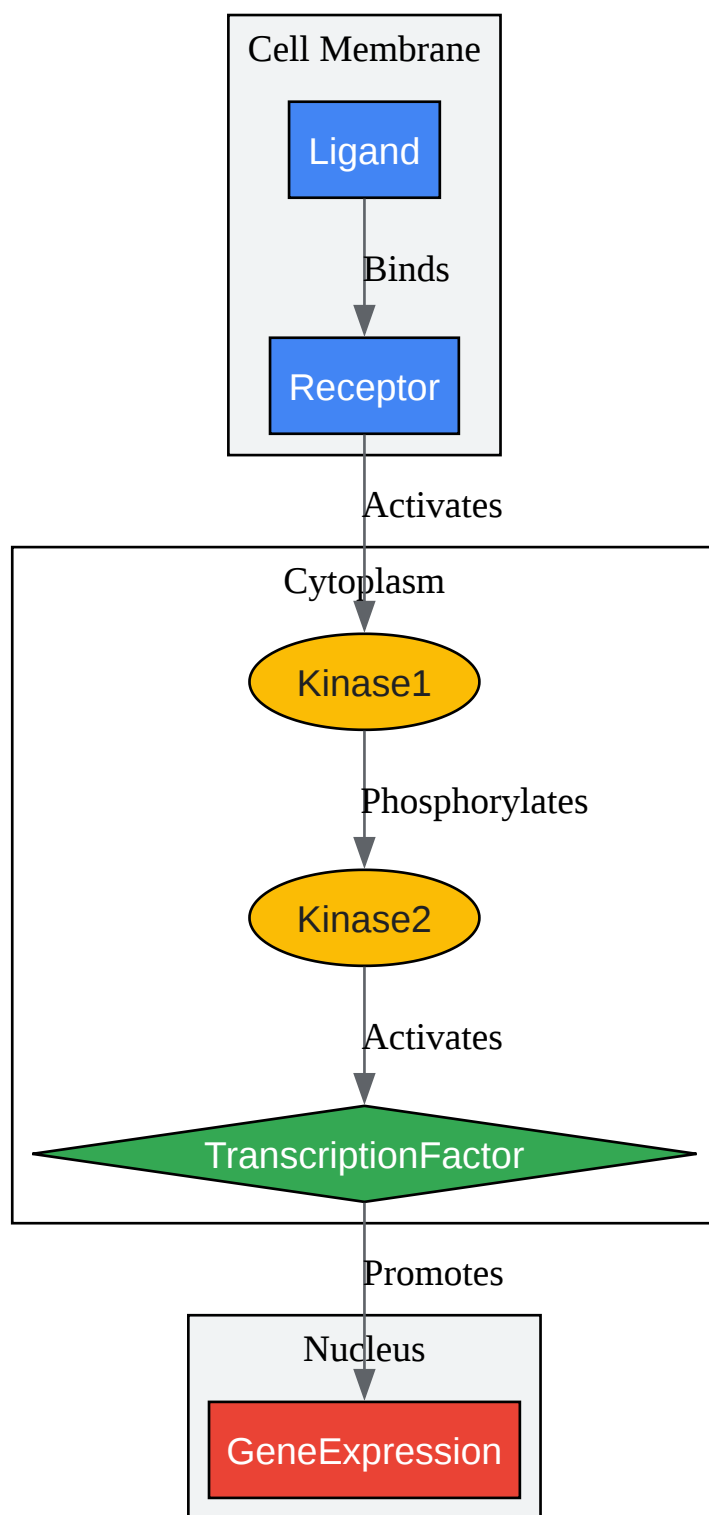
Protocol Example: Western Blotting

- **Protein Extraction:** Cells were lysed in RIPA buffer (Sigma-Aldrich) supplemented with protease and phosphatase inhibitors (Thermo Fisher Scientific). Total protein concentration was determined using the BCA assay (Thermo Fisher Scientific).
- **Electrophoresis and Transfer:** 20 µg of total protein per sample was separated on a 4-12% Bis-Tris gel (Invitrogen) and transferred to a PVDF membrane (Bio-Rad).
- **Antibody Incubation:** Membranes were blocked with 5% non-fat milk in TBST for 1 hour at room temperature. Primary antibodies (specific to TargetX, 1:1000, Cell Signaling Technology) were incubated overnight at 4°C. Horseradish peroxidase (HRP)-conjugated secondary antibodies (1:5000, Bio-Rad) were incubated for 1 hour at room temperature.
- **Detection:** Blots were visualized using an enhanced chemiluminescence (ECL) substrate (Bio-Rad) and imaged on a ChemiDoc MP Imaging System (Bio-Rad).

Mandatory Visualizations

To visually articulate complex biological processes and experimental designs, diagrams are mandatory for all described signaling pathways, experimental workflows, or logical relationships. These diagrams must be created using the Graphviz (DOT language) and embedded within the manuscript.

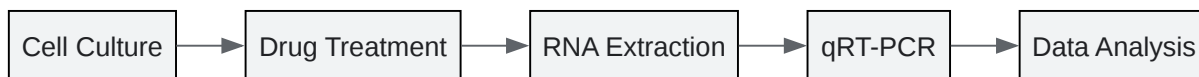
Signaling Pathway Diagram



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A simplified signaling cascade from ligand binding to gene expression.

Experimental Workflow Diagram



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An overview of the experimental workflow for analyzing gene expression.

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References

- 1. mbimph.com [mbimph.com]
- 2. mbimph.com [mbimph.com]
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